molecular formula C12H11ClO3 B1453984 5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid CAS No. 1019111-86-4

5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid

Cat. No. B1453984
CAS RN: 1019111-86-4
M. Wt: 238.66 g/mol
InChI Key: YLGMXZDTDSQUKG-UHFFFAOYSA-N
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Description

5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the class of benzofurans . Benzofuran derivatives are found in a wide range of natural products and have a broad array of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the use of a cocatalysis system (PdI2-thiourea and CBr4) that enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key chemical reaction involving benzofuran derivatives . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Antimicrobial Agents

The benzofuran core, particularly when substituted with halogens, exhibits significant antimicrobial properties. The compound “5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid” can be utilized in the development of new antimicrobial agents, especially considering the global issue of antibiotic resistance. The chloro and trimethyl groups may enhance bioavailability, allowing for more effective dosing regimens .

Synthesis of Natural Products

Benzofuran derivatives are key components in the synthesis of complex natural products. The specific structure of “5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid” could be pivotal in the total synthesis of natural products that contain benzofuran rings, which have shown various biological activities .

Anticancer Research

Substituted benzofurans have been identified to possess anticancer activities. “5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid” could be investigated for its efficacy in inhibiting the growth of cancer cells, as similar structures have shown promising results in leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Prodrug Design

The benzofuran-2-carboxylic acid moiety is used in the synthesis of prodrugs. “5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid” could be a candidate for the development of oxymethyl-modified coumarinic acid-based cyclic prodrugs, potentially enhancing the delivery and efficacy of therapeutic agents .

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

properties

IUPAC Name

5-chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-5-4-8-9(6(2)10(5)13)7(3)11(16-8)12(14)15/h4H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGMXZDTDSQUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=C(O2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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